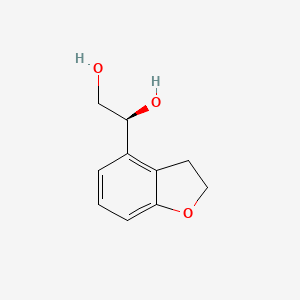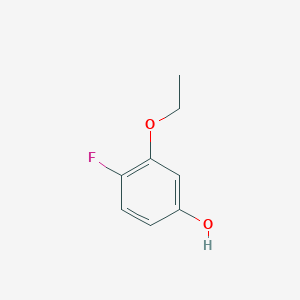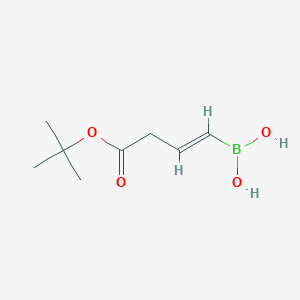
3-(tert-Butoxycarbonyl)prop-1-enylboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxycarbonyl)prop-1-enylboronic acid is an organic compound that features a boronic acid functional group attached to a prop-1-enyl chain, which is further substituted with a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)prop-1-enylboronic acid typically involves the reaction of a suitable boronic acid precursor with a tert-butoxycarbonyl-protected prop-1-enyl halide. The reaction is usually carried out under mild conditions using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 3-(tert-Butoxycarbonyl)prop-1-enylboronic acid may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)prop-1-enylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane or borohydride derivatives.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free prop-1-enylboronic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typical.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane or borohydride derivatives.
Substitution: Free prop-1-enylboronic acid.
Scientific Research Applications
3-(tert-Butoxycarbonyl)prop-1-enylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)prop-1-enylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is primarily due to the boronic acid functional group, which can interact with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group provides stability and protection during synthetic transformations, allowing for selective reactions at the boronic acid site.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxycarbonyl)prop-1-enylboronic acid
- 3-(tert-Butoxycarbonylamino)prop-1-enylboronic acid
- Carbamic acid, N-(3-borono-2-propen-1-yl)-, C-(1,1-dimethylethyl) ester
Uniqueness
3-(tert-Butoxycarbonyl)prop-1-enylboronic acid is unique due to its combination of a boronic acid functional group and a tert-butoxycarbonyl-protected prop-1-enyl chain. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in various scientific applications .
Properties
Molecular Formula |
C8H15BO4 |
|---|---|
Molecular Weight |
186.02 g/mol |
IUPAC Name |
[(E)-4-[(2-methylpropan-2-yl)oxy]-4-oxobut-1-enyl]boronic acid |
InChI |
InChI=1S/C8H15BO4/c1-8(2,3)13-7(10)5-4-6-9(11)12/h4,6,11-12H,5H2,1-3H3/b6-4+ |
InChI Key |
RNFYWYDHMXWZST-GQCTYLIASA-N |
Isomeric SMILES |
B(/C=C/CC(=O)OC(C)(C)C)(O)O |
Canonical SMILES |
B(C=CCC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)
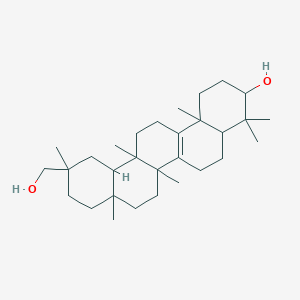




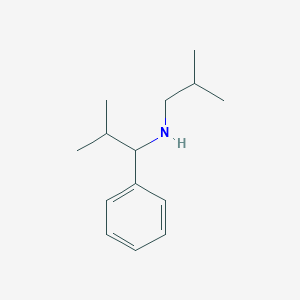
![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
